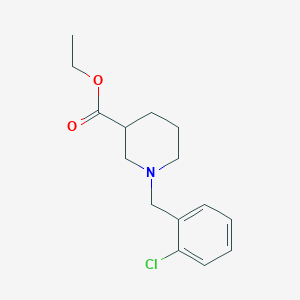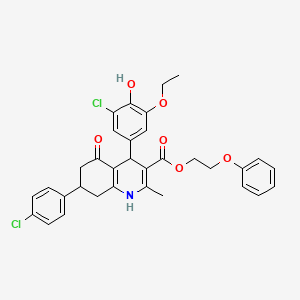
ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as etizolam, which is a benzodiazepine analog that has been used for the treatment of anxiety disorders and insomnia. However,
作用機序
The mechanism of action of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate involves the modulation of GABA receptors in the brain. This compound binds to the benzodiazepine site on the GABA receptor, which enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are widely used for the treatment of anxiety disorders and insomnia.
Biochemical and Physiological Effects:
Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been found to have several biochemical and physiological effects on the brain and central nervous system. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter that can cause anxiety and seizures.
実験室実験の利点と制限
One of the main advantages of using ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and selectivity for the GABA receptor. This compound has been found to be more potent than benzodiazepines and has a higher affinity for the benzodiazepine site on the GABA receptor. However, one of the limitations of using ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate is its potential for abuse and dependence, which can complicate its use in research studies.
将来の方向性
There are several future directions for the research on ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate. One of the most promising directions is the development of new compounds that target the GABA receptor with higher selectivity and fewer side effects. Another direction is the study of the long-term effects of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate on the brain and central nervous system, which can provide insights into the mechanisms of anxiety and sleep disorders. Additionally, the use of this compound in combination with other drugs or therapies can lead to the development of new treatments for these disorders.
合成法
The synthesis of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. This method has been reported in several research papers and has been optimized for high yields and purity.
科学的研究の応用
Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a research tool to study the mechanisms of action of benzodiazepines and related compounds. Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been found to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and sleep.
特性
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCYNHTKSMBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)

![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)

![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)

![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)

![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)